molecular formula C12H16N2O3 B556363 methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate CAS No. 36097-42-4

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate

Cat. No. B556363
CAS RN: 36097-42-4
M. Wt: 236.27 g/mol
InChI Key: DNSLMVHBZCGJNH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate” is a chemical compound with the molecular formula C13H18N2O4 . This molecule contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic (thio-) carbamate, and 1 aromatic primary amine .


Molecular Structure Analysis

The molecular structure of “methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

The molecular weight of “methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate” is 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of this compound are 179.094628657 g/mol . The topological polar surface area of this compound is 52.3 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Advanced Oxidation Processes in Environmental Science

Advanced oxidation processes (AOPs) are utilized for the degradation of acetaminophen (ACT), a compound related to the chemical structure of interest. These processes lead to the generation of various by-products, revealing insights into the biotoxicity and environmental impact of pharmaceutical pollutants. AOPs, including the interaction with chemicals like methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate, are critical in treating water contaminated with pharmaceuticals to mitigate ecosystem threats (Qutob et al., 2022).

Food Science and Flavor Enhancement

In the realm of food science, the degradation and formation pathways of branched aldehydes, originating from amino acids, have significant implications for flavor enhancement in food products. The knowledge surrounding these pathways, which could involve derivatives of methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate, aids in controlling the formation of desired flavor profiles in both fermented and non-fermented food items (Smit et al., 2009).

Neurotransmitter Receptor Research

Research on NMDA (N-methyl-D-aspartate) receptors, which play a crucial role in excitatory neurotransmission in the mammalian central nervous system, encompasses the study of compounds like methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate. These studies explore the biosynthetic pathways, transport, and synaptic incorporation of NMDA receptors, contributing to our understanding of synaptic physiology and the etiology of various brain diseases (Horak et al., 2014).

Environmental Protection through Adsorptive Elimination

The adsorptive elimination of pharmaceutical micropollutants such as acetaminophen from water highlights the environmental protection potential of various adsorbents. The efficiency, mechanisms, and future perspectives of adsorption processes demonstrate the relevance of studying compounds with similar structures to methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate for environmental remediation (Igwegbe et al., 2021).

properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSLMVHBZCGJNH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate

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